molecular formula C19H17F3N6O B5098121 3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B5098121
M. Wt: 402.4 g/mol
InChI Key: DNRGHJVDHOSRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring with a trifluoromethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol in the presence of glacial acetic acid . The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is unique due to its combination of a pyrazole, pyridazine, and piperazine ring with a trifluoromethylbenzoyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c20-19(21,22)15-5-2-1-4-14(15)18(29)27-12-10-26(11-13-27)16-6-7-17(25-24-16)28-9-3-8-23-28/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRGHJVDHOSRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.